4-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)pentan-1-ol
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Overview
Description
4-({Bicyclo[221]hept-5-en-2-ylmethyl}amino)pentan-1-ol is an organic compound with the molecular formula C13H23NO It is a bicyclic amine derivative, characterized by the presence of a norbornene moiety attached to a pentanol chain via an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)pentan-1-ol typically involves the reaction of norbornene derivatives with appropriate amines and alcohols. One common method involves the reaction of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)arenesulfonamides with epichlorohydrin in the presence of tetramethylammonium iodide. This reaction yields a group of framework N-[(oxiran-2-yl)methyl]sulfonamides, which can be further transformed into the desired compound through aminolysis with benzylamine and benzylpiperazine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as distillation, crystallization, and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)pentan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted products depending on the specific reagents and conditions used .
Scientific Research Applications
4-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)pentan-1-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)pentan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-en-2-ylmethanol: A similar compound with a hydroxyl group instead of an amino group.
Bicyclo[2.2.1]hept-5-en-2-ylmethylamine: A related compound with an amino group but lacking the pentanol chain.
Bicyclo[2.2.1]hept-5-en-2-yl]triethoxysilane: Another derivative with a triethoxysilane group.
Uniqueness
4-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)pentan-1-ol is unique due to its combination of a norbornene moiety, an amino group, and a pentanol chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C13H23NO |
---|---|
Molecular Weight |
209.33 g/mol |
IUPAC Name |
4-(2-bicyclo[2.2.1]hept-5-enylmethylamino)pentan-1-ol |
InChI |
InChI=1S/C13H23NO/c1-10(3-2-6-15)14-9-13-8-11-4-5-12(13)7-11/h4-5,10-15H,2-3,6-9H2,1H3 |
InChI Key |
LPCHBQRKOCGOLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCO)NCC1CC2CC1C=C2 |
Origin of Product |
United States |
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